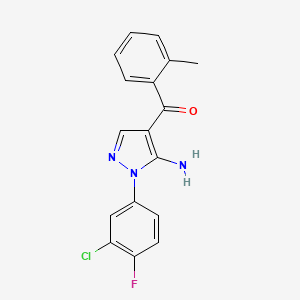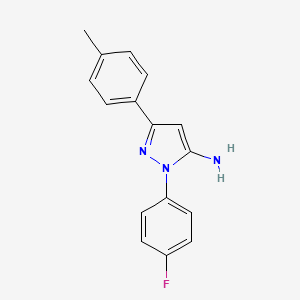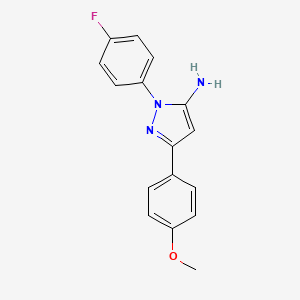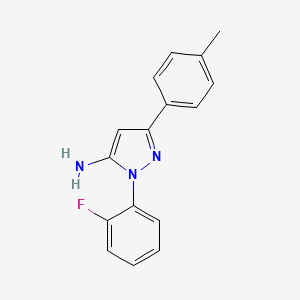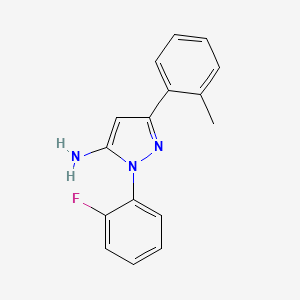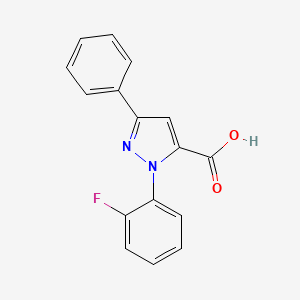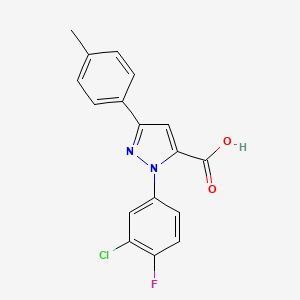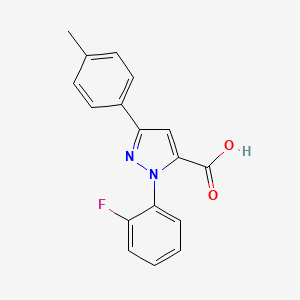![molecular formula C9H9N3S B3042498 N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine CAS No. 63893-75-4](/img/structure/B3042498.png)
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
Descripción general
Descripción
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine is a chemical compound with the CAS Number: 1094688-86-4 . It has a molecular weight of 191.26 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3S/c1-2-6(1)12-9-8-7(3-4-13-8)10-5-11-9/h3-6H,1-2H2,(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 191.26 . The InChI code for this compound is 1S/C9H9N3S/c1-2-6(1)12-9-8-7(3-4-13-8)10-5-11-9/h3-6H,1-2H2,(H,10,11,12) , which provides information about its molecular structure and formula.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Facile Synthesis Techniques : A study by Gazizov et al. (2015) demonstrates the synthesis of pyrimidine derivatives through acid-catalyzed intramolecular cyclization, highlighting the chemical versatility and potential for modification of compounds like N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine (Gazizov et al., 2015).
Apoptotic Induction in Cancer Cells
- Potent Apoptosis Inducers : Kemnitzer et al. (2009) discovered derivatives of thieno[2,3-d]pyrimidin-4-amine as potent apoptosis inducers in cancer cells, suggesting their potential in targeted cancer therapy (Kemnitzer et al., 2009).
Antifungal Properties
- Antifungal Applications : Research by Jafar et al. (2017) on derivatives of N,N-Dimethylpyrimidin-2-amine, which shares structural similarities with this compound, shows effectiveness against fungi like Aspergillus terreus, suggesting potential antifungal applications (Jafar et al., 2017).
Antioxidant Activity
- Antioxidant Agent Synthesis : A study by Vartale et al. (2016) on the synthesis of pyrido[1,2-a]pyrimidine derivatives, which are structurally related, indicates the possibility of antioxidant properties in similar compounds (Vartale et al., 2016).
Targeting Microtubule Dynamics in Cancer
- Microtubule Targeting Agents : Research by Devambatla et al. (2016) on furo[2,3-d]pyrimidines as microtubule targeting agents in multidrug-resistant cancer cells suggests that structurally related compounds like this compound could have similar applications (Devambatla et al., 2016).
Molecular Modelling and Kinase Inhibition
- Kinase Inhibition and Molecular Modelling : A study by Loidreau et al. (2015) involving pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as Ser/Thr kinase inhibitors indicates the potential of similar compounds in kinase inhibition and targeted cancer therapy (Loidreau et al., 2015).
Mecanismo De Acción
Target of Action
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine primarily targets the serine/threonine protein kinase B (PKB, also known as Akt) . PKB plays a crucial role in cellular signaling, promoting both cell proliferation and survival .
Mode of Action
The compound interacts with its target, PKB, through a series of biochemical reactions. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of phosphatidylinositol-3 kinase (PI3K), which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes the activation of PKB by phosphorylation on Ser473 and Thr308 .
Biochemical Pathways
The activated PKB signals through the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This signaling promotes proliferation, protein translation, progression through the cell cycle, and anti-apoptotic survival . Unregulated signaling in the PI3K-PKB-mTOR pathway can lead to various cellular abnormalities .
Pharmacokinetics
The compound’s molecular weight (19126) suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on the PI3K-PKB-mTOR signaling pathway . By modulating this pathway, the compound can potentially affect cell proliferation, survival, and other cellular processes .
Propiedades
IUPAC Name |
N-cyclopropylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-2-6(1)12-8-7-3-4-13-9(7)11-5-10-8/h3-6H,1-2H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKKJPSLDUVLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





